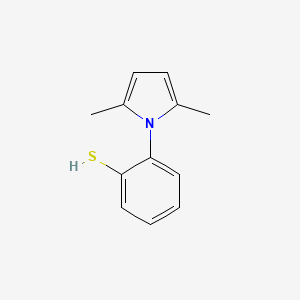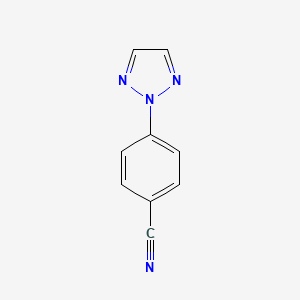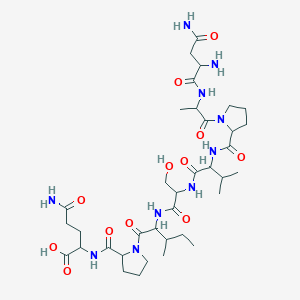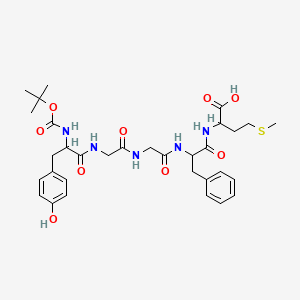
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzene ring substituted with a thiol group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-thiol typically involves the reaction of 2,5-dimethylpyrrole with a benzene derivative containing a suitable leaving group. The reaction conditions often include the use of a base to deprotonate the pyrrole, facilitating nucleophilic substitution on the benzene ring. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolate anions.
Substitution: Formation of alkyl or acyl derivatives of the original compound.
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form covalent bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-thiol involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Similar structure but with an alcohol group instead of a thiol group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Contains an aldehyde group instead of a thiol group.
1-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone: Features a ketone group instead of a thiol group.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol is unique due to the presence of both a pyrrole ring and a thiol group, which confer distinct chemical reactivity and potential for diverse applications. The thiol group, in particular, allows for covalent modification of biomolecules, making this compound valuable in biochemical research.
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)benzenethiol |
InChI |
InChI=1S/C12H13NS/c1-9-7-8-10(2)13(9)11-5-3-4-6-12(11)14/h3-8,14H,1-2H3 |
InChI Key |
OGEOJIHNOVMYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)


![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
